molecular formula C7H3BrF3NO2 B1412096 2-Bromo-5-(trifluoromethyl)nicotinic acid CAS No. 1211515-81-9

2-Bromo-5-(trifluoromethyl)nicotinic acid

Cat. No.: B1412096
CAS No.: 1211515-81-9
M. Wt: 270 g/mol
InChI Key: IDVQSSYHTIIGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethyl)nicotinic acid (molecular formula: C₇H₃BrF₃NO₂) is a halogenated nicotinic acid derivative characterized by a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring. This compound is notable for its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and pharmaceutical synthesis. Key properties include:

  • Molecular weight: 270.01 g/mol ()
  • Purity: Ranges from 95% to 97% depending on the supplier ().

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQSSYHTIIGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approaches to Trifluoromethylpyridines

Trifluoromethylpyridines can be synthesized through several methods, including chlorine/fluorine exchange, construction of a pyridine ring from trifluoromethyl-containing building blocks, or direct introduction of a trifluoromethyl group using active species like trifluoromethyl copper. However, these methods are more commonly applied to simpler trifluoromethylpyridines.

Challenges and Considerations

Related Synthesis Methods

Synthesis of 4-Trifluoromethylnicotinic Acid

The synthesis of 4-trifluoromethylnicotinic acid involves reacting 4-trifluoromethylpyridine with LDA and carbon dioxide, followed by hydrolysis. This method highlights the use of LDA for directing the carboxylation reaction.

Synthesis of 5-Trifluoromethoxynicotinic Acid

Sokolenko et al. developed a method for synthesizing 5-trifluoromethoxynicotinic acid using 3-bromo-5-trifluoromethoxypyridine as a key intermediate. This involves lithiation followed by carboxylation with carbon dioxide.

Data Tables

Table 1: Potential Synthesis Routes for 2-Bromo-5-(trifluoromethyl)nicotinic acid

Route Starting Material Key Steps Challenges
1 5-Trifluoromethylpyridine Bromination, Carboxylation Regioselectivity
2 2,5-Dibromopyridine Trifluoromethylation, Carboxylation Availability of Reagents
3 Nicotinic Acid Derivatives Trifluoromethylation, Bromination Stability of Trifluoromethyl Group

Table 2: Comparison of Related Nicotinic Acid Derivatives Synthesis

Compound Starting Material Key Steps Yield
4-Trifluoromethylnicotinic Acid 4-Trifluoromethylpyridine LDA, CO2, Hydrolysis High
5-Trifluoromethoxynicotinic Acid 3-Bromo-5-trifluoromethoxypyridine Lithiation, CO2 High

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted nicotinic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-(trifluoromethyl)nicotinic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a valuable compound in drug development.

  • Antimicrobial Activity : Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against bacteria and viruses, including SARS-CoV-2. One study reported that related compounds achieved up to 93% inhibition against specific viral strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Investigations into its cytotoxic effects on various cancer cell lines have demonstrated promising results, indicating its potential for therapeutic applications.

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to its lipophilicity, which allows it to penetrate plant membranes effectively.

  • Case Study : A study evaluated the efficacy of similar trifluoromethylated compounds in controlling agricultural pests. Results indicated that these compounds could reduce pest populations significantly while minimizing harm to beneficial insects.

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific properties.

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. Research has focused on incorporating trifluoromethyl groups into polymer backbones to improve their performance in harsh environments.
Activity TypeTarget Pathogen/Cell LineInhibition Rate (%)Reference
AntimicrobialSARS-CoV-2Up to 93%
AnticancerVarious Cancer LinesSignificant Cytotoxicity
Agrochemical EfficacyAgricultural PestsSignificant Reduction

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Reactivity : The 2-Bromo-5-CF₃ isomer is favored in Suzuki-Miyaura couplings due to the bromine’s accessibility at the ortho position .
  • Stability : The 6-Bromo-5-CF₃ isomer may exhibit reduced stability in acidic conditions due to steric hindrance between substituents .

Halogen-Substituted Analogs

Replacing bromine with chlorine or fluorine alters electronic properties and synthetic utility:

Compound Name CAS Number Halogen Molecular Weight (g/mol) Reactivity Notes
2-Chloro-5-(trifluoromethyl)nicotinic acid 29241-65-4 Cl 225.57 Higher electrophilicity vs. Br analogs
5-Bromo-2-fluorophenylboronic acid 112204-57-6 F 268.82 Used in fluorinated drug intermediates

Key Findings :

  • Electrophilicity : Chlorine analogs (e.g., 2-Chloro-5-CF₃) are more reactive in nucleophilic aromatic substitutions but less stable under basic conditions .
  • Cost : Brominated derivatives are generally more expensive than chlorinated ones due to bromine’s scarcity .

Functional Group Variants

Modifying the carboxylic acid group or adding substituents diversifies applications:

Compound Name CAS Number Functional Group Key Properties
2-Bromo-5-(trifluoromethyl)phenylboronic acid 957034-38-7 Boronic acid Used in cross-coupling reactions; >97% purity
2-Amino-5-bromonicotinic acid 52833-94-0 Amino Pharmaceutical intermediate; 95–97% purity
6-Bromo-5-cyano-2-(difluoromethyl)nicotinic acid 1806915-24-1 Cyano, difluoromethyl High polarity; potential agrochemical use

Key Findings :

  • Synthetic Utility : Boronic acid derivatives (e.g., phenylboronic acids) are critical in Suzuki-Miyaura couplings for biaryl synthesis .
  • Bioactivity: Amino-substituted analogs (e.g., 2-Amino-5-Br) show enhanced binding to biological targets like kinase inhibitors .

Biological Activity

2-Bromo-5-(trifluoromethyl)nicotinic acid is a halogenated derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H4BrF3N2O2
  • Molecular Weight : 292.02 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with nAChRs. Research indicates that compounds with similar structures can act as antagonists or agonists at these receptors, influencing neurotransmission and potentially modulating pain pathways.

Key Mechanisms:

  • Nicotinic Receptor Interaction : Studies have shown that derivatives of nicotinic acid can selectively bind to nAChRs, particularly the α4β2 subtype, which is implicated in cognitive functions and addiction behaviors .
  • Enzyme Inhibition : The compound may also exhibit enzyme inhibition properties, affecting metabolic pathways that could lead to therapeutic effects in conditions such as inflammation or cancer .

Pharmacological Studies and Findings

Research on related compounds provides insights into the potential pharmacological effects of this compound.

Table 1: Comparative Biological Activity of Related Compounds

Compound NamenAChR AffinityMechanism of ActionNotable Effects
This compoundTBDAntagonist at nAChRsPotential anti-addictive properties
VareniclineHighPartial agonist at α4β2-nAChRSmoking cessation, reduced alcohol intake
4-Nitro-PFEBVery HighCompetitive antagonistAntinociception in pain models

Case Studies

  • Antinociceptive Effects : In vivo studies have demonstrated that similar compounds exhibit significant antinociceptive effects in tail-flick and hot-plate tests, suggesting that this compound may also possess pain-relieving properties through nAChR antagonism .
  • Cognitive Enhancement : Research indicates that nAChR modulators can enhance cognitive functions. The potential use of this compound in cognitive disorders warrants further investigation, particularly regarding its effects on learning and memory in animal models.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethyl)nicotinic acid, and what factors influence yield optimization?

  • Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives. Initial halogenation of nicotinic acid precursors using bromine or NBS (N-bromosuccinimide) introduces the bromine substituent. The trifluoromethyl group is typically incorporated via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using boronic acid intermediates . Final hydrolysis of ester intermediates (e.g., ethyl 2-bromo-4-(trifluoromethyl)nicotinate) under acidic or basic conditions yields the carboxylic acid . Key factors for yield optimization include:
  • Temperature control during coupling reactions (maintain 60–80°C to prevent side reactions).
  • Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of intermediates.
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range. The absence of ester proton signals (e.g., δ 4.3–4.5 ppm for ethyl esters) confirms complete hydrolysis to the acid .
  • ¹³C NMR : A carbonyl signal at δ ~170 ppm confirms the carboxylic acid group.
  • LC-MS : Use reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with ESI-MS to detect molecular ions ([M-H]⁻ at m/z 282 for C₇H₃BrF₃NO₂) and assess purity (>95%) .
  • Elemental Analysis : Validate Br and F content (±0.3% deviation from theoretical values) .

Q. What are the key considerations for storing and handling this compound to maintain stability?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent decomposition via hydrolysis or photodegradation .
  • Handling : Use anhydrous conditions (glovebox or desiccator) during weighing. Avoid prolonged exposure to moisture or high temperatures (>40°C).
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Halogenated waste must be segregated and processed by licensed facilities .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying electrophilic (C-2 bromine) and nucleophilic (carboxylic acid oxygen) sites .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki couplings. High electron density at C-5 (trifluoromethyl group) may reduce reactivity compared to C-2 .
  • Solvent Effects : Use COSMO-RS models to evaluate solvent polarity impacts on reaction barriers (e.g., DMF vs. toluene) .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethyl-substituted nicotinic acid derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized assays (e.g., CLSI broth microdilution for antimicrobial activity). Adjust for variables like bacterial strain (e.g., E. coli vs. B. cereus) or culture medium pH .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromine vs. chlorine at C-2) with bioactivity. For example, bulkier halogens may enhance membrane penetration in Gram-negative bacteria .
  • Counter-Screen : Test against non-target enzymes (e.g., human kinases) to rule off-target effects .

Q. What experimental approaches determine the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-Br bond cleavage) .
  • X-ray Crystallography : Resolve intermediates (e.g., Pd complexes in cross-coupling) to confirm bond formation at C-2 vs. C-4 positions .
  • Competition Experiments : React with equimolar nucleophiles (e.g., morpholine vs. piperidine) and quantify products via GC-MS to assess preference for aromatic vs. carboxylic acid sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.